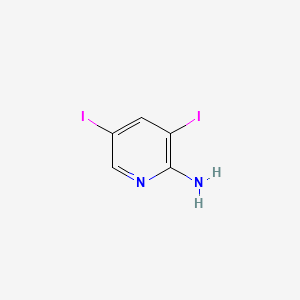
Triphenylphosphine selenide
Descripción general
Descripción
Triphenylphosphine selenide is an organophosphorus compound with the formula (C6H5)3PSe . It is a white solid which is soluble in most organic solvents . The compound is used in the preparation of other selenium compounds .
Synthesis Analysis
Triphenylphosphine selenide is prepared by the reaction of triphenylphosphine with potassium selenocyanate .Molecular Structure Analysis
The molecular formula of Triphenylphosphine selenide is C18H15PSe . It has an average mass of 341.246 Da and a Monoisotopic mass of 342.007660 Da .Chemical Reactions Analysis
Triphenylphosphine selenide has been used in the preparation of other selenium compounds . It has also been involved in reactions with triosmium clusters, leading to the formation of new clusters .Physical And Chemical Properties Analysis
Triphenylphosphine selenide is a white solid . It is soluble in most organic solvents . It has a boiling point of 448.6±28.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C .Aplicaciones Científicas De Investigación
Photooxidation Sensitization
Triphenylphosphine selenide has been studied for its role in the photooxidation process, particularly when sensitized by polymer-supported Rose Bengal. This research explored how different solvents impact the yields of the photooxygenation products of triphenylphosphine selenide (Tamagaki & Akatsuka, 1982).
Anticancer Activity Enhancement
In the field of bioorthogonal chemistry, a prodrug of seleno-combretastatin-4 was created, which includes triphenylphosphine as a labile component. This prodrug demonstrated significant anticancer and antiangiogenesis effects, as well as radiosensitization properties (Hou et al., 2020).
Halogen Bonding in Crystal Engineering
Triphenylphosphine selenide has been used to study halogen bonding with organoiodides, leading to the assembly of molecules into various structural forms. This research provides insights into the adaptability of these interactions in diverse structures (Arman et al., 2012).
Synthesis of Metal Complexes
The compound has been utilized in synthesizing cycloaurated phosphine complexes. These complexes represent rare examples of gold(III) complexes with sulfur- and selenium-donor ligands (Kilpin et al., 2010).
Ligand Complex Formation
Triphenylphosphine selenide reacts with post-transition elements to form complexes, which have been characterized through various analytical methods. These findings contribute to understanding the ligating properties of phosphine selenides (Lobana et al., 1982).
Conversion of Alcohols to Alkyl Halides
It has been used in a system for the conversion of alcohols, thiols, and selenols to their corresponding alkyl halides, demonstrating its versatility in organic transformations (Iranpoor et al., 2002).
Ionizing Radiation Studies
The compound's interaction with ionizing radiation has been studied, leading to the formation of various cations and radicals. This research provides insights into the behavior of phosphine selenides under specific conditions (Eastland & Symons, 1977).
Chemical Shift Tensor Analysis
Studies on the chemical shift anisotropy in triphenylphosphine selenide have contributed to the understanding of the molecular structure and behavior of organophosphorus molecules (Robert & Wiesenfeld, 1980).
Catalytic Activities in Organometallic Chemistry
Its derivatives have been used in synthesizing palladium(II) complexes, contributing to the understanding of ligand complexation and catalytic activities in organometallic chemistry (Lobana & Sharma, 1982).
Mecanismo De Acción
Target of Action
Triphenylphosphine selenide is an organophosphorus compound . It is primarily used in the preparation of other selenium compounds . The primary targets of this compound are therefore the reactants in these preparations, which can vary depending on the specific reaction.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it is prepared by the reaction of triphenylphosphine with potassium selenocyanate . The exact mode of action can vary depending on the specific reaction and the reactants involved.
Pharmacokinetics
Triphenylphosphine selenide is a white solid that is soluble in most organic solvents . It is insoluble in water . These properties can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Action Environment
The action, efficacy, and stability of triphenylphosphine selenide can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in organic solvents than in aqueous environments . Additionally, its stability may be affected by factors such as temperature and exposure to light or air.
Safety and Hazards
Triphenylphosphine selenide is considered hazardous. It is toxic if swallowed or inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Protective measures should be taken to avoid personal contact, including inhalation .
Propiedades
IUPAC Name |
triphenyl(selanylidene)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15PSe/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVJLNKVUKIPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=[Se])(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15PSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959584 | |
| Record name | Triphenyl(selanylidene)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylphosphine selenide | |
CAS RN |
3878-44-2 | |
| Record name | Triphenylphosphine selenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3878-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylphosphine selenide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triphenyl(selanylidene)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylphosphine selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLPHOSPHINE SELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9S5RC2HL6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of triphenylphosphine selenide?
A1: The molecular formula of triphenylphosphine selenide is C18H15PSe, and its molecular weight is 357.27 g/mol. []
Q2: Is there spectroscopic data available for triphenylphosphine selenide?
A2: Yes, 77Se NMR spectroscopy is a valuable tool for characterizing triphenylphosphine selenide and its complexes. The selenium chemical shift is sensitive to the electronic environment of the selenium atom and can provide insights into bonding and interactions. [, , ] Additionally, P-Se bond lengths determined through X-ray crystallography, like those observed in [], can be indicative of selenophosphonium character. []
Q3: How does the structure of triphenylphosphine selenide affect its reactivity?
A3: The P=Se bond in triphenylphosphine selenide is relatively weak due to the poor overlap between the phosphorus 3p and selenium 4p orbitals. [] This makes the selenium atom susceptible to electrophilic attack and allows the compound to act as a selenium transfer reagent. [, , ]
Q4: How is triphenylphosphine selenide used as a selenium transfer reagent?
A5: Triphenylphosphine selenide readily transfers its selenium atom to nucleophilic substrates like phosphites and H-phosphonate diesters, forming the corresponding phosphoroselenoate derivatives. This reaction is particularly useful for preparing selenium-containing nucleotide analogues. [, , ]
Q5: What other reactions can triphenylphosphine selenide catalyze?
A6: Triphenylphosphine selenide, in conjunction with trifluoroacetic acid, effectively deoxygenates epoxides to olefins in a stereospecific manner. [] Furthermore, it can catalyze the conversion of epoxides into olefins. [] Recently, it has been employed as a Lewis base cocatalyst in Brønsted acid-catalyzed enantioselective iodocycloetherification reactions. []
Q6: Are there examples of triphenylphosphine selenide facilitating cluster coupling reactions?
A7: Yes, triphenylphosphine selenide reacts with triosmium clusters to form selenium-bridged clusters. This demonstrates its ability to assemble larger metal complexes through selenium atom coordination. []
Q7: How do substituents on the phenyl rings of triphenylphosphine selenide influence its properties?
A9: Electron-donating substituents, particularly in the ortho position, increase the electron density on the selenium atom, making it more nucleophilic. Conversely, electron-withdrawing substituents decrease the nucleophilicity of the selenium atom. [] These electronic effects can significantly impact the reactivity and coordination behavior of triphenylphosphine selenide.
Q8: What safety precautions should be taken when handling triphenylphosphine selenide?
A8: As with all chemicals, it is essential to handle triphenylphosphine selenide with care and follow appropriate safety protocols. Consult the material safety data sheet (MSDS) for specific handling, storage, and disposal information.
Q9: Could the selenium transfer ability of triphenylphosphine selenide be exploited in biological contexts?
A11: While further research is needed, the controlled introduction of selenium into biomolecules using triphenylphosphine selenide could be explored for developing novel therapeutics or tools for chemical biology. []
Q10: Can triphenylphosphine selenide be utilized in material science applications?
A12: The use of triphenylphosphine selenide as a selenium source in the synthesis of lead selenide (PbSe) nanostructures for potential optoelectronic applications highlights its versatility. [, ] By tuning the reaction conditions and combining it with other chalcogen sources, different morphologies and compositions of nanostructures can be achieved.
Q11: How is triphenylphosphine selenide typically characterized and quantified?
A13: Common techniques include NMR spectroscopy (particularly 77Se NMR), X-ray crystallography, and elemental analysis. [, , , , ]
Q12: Are there any environmental concerns associated with triphenylphosphine selenide?
A12: While triphenylphosphine selenide is not as widely studied for its environmental impact as some other compounds, responsible handling and disposal are crucial to minimize potential risks. Exploring alternative selenium transfer reagents and developing sustainable synthetic methods are important considerations for future research.
Q13: Are there any alternatives to triphenylphosphine selenide for selenium transfer reactions?
A15: While triphenylphosphine selenide is a commonly used reagent, other selenium transfer reagents, such as Woollins' reagent, are available and may offer advantages depending on the specific application. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



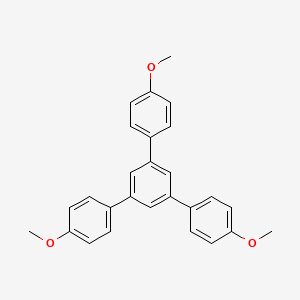

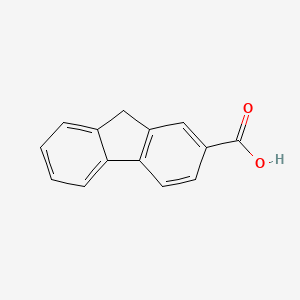
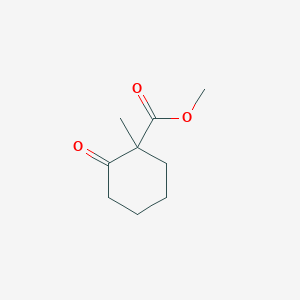

![2-[(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1296497.png)


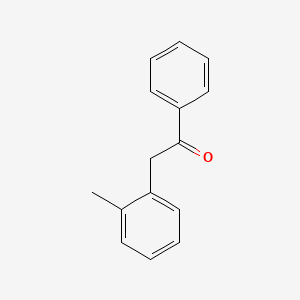
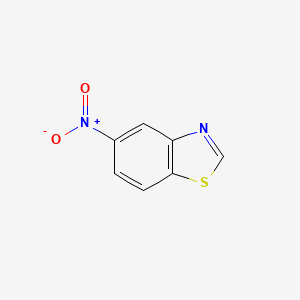
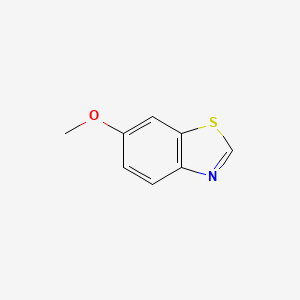
![4-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1296505.png)

